molecular formula C22H30O6 B1679730 Prostratin CAS No. 60857-08-1

Prostratin

Cat. No.: B1679730
CAS No.: 60857-08-1
M. Wt: 390.5 g/mol
InChI Key: BOJKFRKNLSCGHY-KKFGZBDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Prostratin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

HIV/AIDS Treatment

Mechanism of Action
Prostratin acts primarily as a protein kinase C (PKC) modulator, which plays a crucial role in activating latent HIV reservoirs. Studies have shown that this compound can induce the expression of latent HIV-1 in infected cells, making it a candidate for use alongside highly active antiretroviral therapy (HAART) to eliminate persistent viral reservoirs .

Clinical Studies

  • Activation of Latent HIV : Research indicates that this compound effectively activates latent HIV-1 expression in peripheral blood mononuclear cells (PBMCs) from patients undergoing HAART. This suggests its potential as an adjunct therapy to enhance the efficacy of existing treatments .
  • Synergistic Effects with Other Agents : this compound has been shown to work synergistically with histone deacetylase inhibitors, further promoting HIV-1 production and suggesting enhanced therapeutic strategies for HIV eradication .

Cancer Therapy

Anti-Cancer Properties
this compound exhibits promising anti-cancer properties, particularly against pancreatic tumors. It has been reported to disrupt the interaction between K-Ras and calmodulin, which is critical in cancer progression .

Research Findings

  • Tumor Growth Inhibition : Studies demonstrate that orally administered this compound can repress pancreatic tumor growth effectively, highlighting its potential as a therapeutic agent in oncology .
  • Immunogenicity Enhancement : this compound analogs are being evaluated for their ability to enhance the immunogenicity of cancer cells, potentially improving outcomes in cancer immunotherapy .

Neurological Disorders

Potential Applications in Alzheimer’s Disease
this compound's role as a PKC modulator extends to neurological disorders such as Alzheimer's disease. Research indicates that it may reverse biomarker abnormalities associated with the disease by activating PKC pathways .

Other Therapeutic Uses

In addition to its primary applications, this compound is being explored for various other conditions:

  • Fragile X Syndrome : There is ongoing research into this compound's effects on this genetic condition characterized by developmental issues and cognitive impairment .
  • Niemann-Pick Disease : this compound is being investigated for its potential benefits in treating this lipid storage disorder .

Data Summary

The following table summarizes key findings related to the applications of this compound across different therapeutic areas:

Application AreaMechanism/EffectKey Findings/Studies
HIV/AIDS TreatmentActivates latent HIV reservoirsInduces HIV-1 expression in PBMCs
Cancer TherapyDisrupts K-Ras interactionRepresses pancreatic tumor growth
Neurological DisordersModulates PKC pathwaysPotential reversal of Alzheimer’s biomarkers
Fragile X SyndromeUnknownUnder investigation
Niemann-Pick DiseaseUnknownUnder investigation

Case Study 1: this compound in HIV Treatment

A clinical trial involving PBMCs from patients on HAART demonstrated that treatment with this compound led to a significant increase in CD25 and CD69 activation markers on T-cells, indicating enhanced immune activation and potential for viral eradication strategies.

Case Study 2: this compound and Pancreatic Cancer

In preclinical studies, this compound was administered orally to models of pancreatic cancer, resulting in marked inhibition of tumor growth and disruption of critical signaling pathways involved in tumor progression.

Biological Activity

Prostratin is a natural compound derived from the Samoan plant Homalanthus nutans, classified as a phorbol ester. It has garnered significant attention in biomedical research due to its diverse biological activities, particularly in the fields of oncology and HIV research. This article explores the biological activity of this compound, focusing on its anticancer properties, effects on immune cells, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted this compound's selective cytotoxic effects on various cancer cell lines, particularly breast cancer. One notable study demonstrated that this compound exhibited increased cytotoxicity against breast cancer cells under high-stimulating conditions, with an IC50 value of 7 µM compared to 35 µM in regular conditions. This suggests that this compound preferentially targets malignant cells over normal epithelial cells, as evidenced by its seven-fold increased potency against four breast cancer cell lines (MCF-7, MDA-MB-231, BT-20, AU-565) compared to the non-malignant MCF10A cell line .

Mechanism of Action:
this compound's anticancer effects are mediated through the inhibition of salt-inducible kinase 3 (SIK3) and histone deacetylase 4 (HDAC4). It was observed that this compound treatment led to a significant reduction in SIK3 mRNA expression (46% inhibition) and phosphorylation of HDAC4, indicating its role in disrupting key signaling pathways involved in cancer cell proliferation .

Cell Line IC50 (µM) Cytotoxicity Increase
MCF-77High
MDA-MB-2317High
BT-207High
AU-5657High
MCF10A (non-malignant)35Low

Effects on Immune Cells

This compound has also been studied for its immunomodulatory effects, particularly its ability to activate CD4+ T cells. It stimulates these cells to express activation markers such as CD25 and CD69 while inhibiting their proliferation. In a controlled study, this compound treatment resulted in a three-fold increase in CD25+ CD4+ T cells and a forty-fold increase in CD69+ CD4+ T cells compared to untreated controls .

HIV Reactivation:
this compound's unique ability to reactivate latent HIV-1 expression in CD4+ T cells makes it a candidate for adjunctive therapy in HIV treatment. It has been shown to enhance the expression of latent HIV without promoting tumorigenesis, which is critical for eliminating viral reservoirs in patients undergoing highly active antiretroviral therapy (HAART) .

Case Studies and Research Findings

Several studies have documented this compound's potential as a therapeutic agent:

  • Anticancer Activity : A study demonstrated that this compound inhibited SIK3 expression and subsequently reduced HDAC4 activity, leading to decreased proliferation of breast cancer cells .
  • HIV Activation : Research indicated that this compound could reactivate latent HIV in CD4+ T cells, enhancing viral expression while not stimulating cellular proliferation. This dual role positions it as a promising candidate for HIV eradication strategies .
  • Synergistic Effects with HDAC Inhibitors : this compound has shown synergistic activation of HIV-1 production when combined with histone deacetylase inhibitors (HDACIs), suggesting that it can enhance the efficacy of existing therapies aimed at reactivating latent infections .

Properties

CAS No.

60857-08-1

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

[(1R,2S,6R,10S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate

InChI

InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17?,20-,21?,22-/m1/s1

InChI Key

BOJKFRKNLSCGHY-KKFGZBDXSA-N

SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C

Isomeric SMILES

C[C@@H]1CC2(C(C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

12-deoxyphorbol 13-acetate
prostratin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostratin
Reactant of Route 2
Prostratin
Reactant of Route 3
Prostratin
Reactant of Route 4
Reactant of Route 4
Prostratin
Reactant of Route 5
Prostratin
Reactant of Route 6
Prostratin
Customer
Q & A

Q1: What is Prostratin and what makes it unique compared to other phorbol esters?

A1: this compound is a naturally occurring, non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans [, ]. Unlike other phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), this compound does not promote tumor formation while still activating protein kinase C (PKC) [, , ].

Q2: How does this compound interact with its target and what are the downstream effects?

A2: this compound primarily targets and activates PKC, specifically novel PKC isoforms like PKC-δ and PKC-ε [, , , , , ]. This activation triggers a signaling cascade involving PKD3 and NF-κB, leading to the activation of the HIV-1 long terminal repeat (LTR) and subsequent viral gene expression [, , , ].

Q3: What is the role of NF-κB in this compound's activity?

A3: this compound activates NF-κB by stimulating the phosphorylation and degradation of its inhibitor, IκBα, leading to NF-κB's nuclear translocation and binding to the HIV-1 LTR, ultimately promoting viral gene transcription [, , ].

Q4: How does calcium signaling interact with this compound's effects?

A4: Interestingly, calcium signaling via calcineurin has been shown to synergize with this compound's effect on latent HIV activation []. While not directly activating NFAT, calcineurin potentiates this compound-induced NF-κB activation, further amplifying HIV-1 LTR stimulation.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C26H36O6 and a molecular weight of 444.57 g/mol [].

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, spectroscopic data, including 1H NMR and mass spectrometry, have been used to confirm this compound's structure. These data are consistent with those of a monoacetate of 12-deoxyphorbol [].

Q7: Is there information available regarding this compound's material compatibility and stability under various conditions?

A7: While the provided research papers do not explicitly detail this compound's material compatibility, they demonstrate its activity in various biological systems, including cell lines and primary cells, suggesting compatibility with standard cell culture reagents and conditions [, , , , ]. Further research may be needed to assess its compatibility with other materials.

Q8: Have computational chemistry and modeling techniques been employed in this compound research?

A9: Yes, computational methods, including molecular docking and structure-activity relationship (SAR) studies, have been used to investigate this compound's interactions with its target (PKC) and to design more potent analogs [, ].

Q9: How do structural modifications of this compound affect its activity and potency?

A10: Modifying this compound's structure can significantly impact its potency and selectivity. For instance, introducing specific functional groups on the phorbol skeleton has led to analogs with up to 100-fold increased potency compared to this compound in inducing HIV-1 expression []. These findings highlight the importance of SAR studies in optimizing this compound's therapeutic potential.

Q10: What is known about this compound's stability and potential formulation strategies?

A11: While detailed information regarding this compound's stability under various conditions is limited within the provided research, its successful use in in vitro and ex vivo studies suggests adequate stability for such applications [, ]. Further investigations are necessary to determine its long-term stability and suitable formulation strategies for clinical use.

Q11: What research tools and resources have been instrumental in this compound research?

A11: Various research tools and resources have been vital for studying this compound, including:

  • Cell lines and primary cell models of HIV-1 latency: These models have been crucial for evaluating this compound's ability to reactivate latent HIV-1 proviruses [, , , , , ].
  • Reporter gene assays: Luciferase reporter constructs under the control of the HIV-1 LTR have enabled researchers to quantify this compound's effect on viral gene expression [, , , , ].
  • Biochemical assays: These assays, including western blotting and ELISA, have allowed for the investigation of this compound's downstream effects on signaling pathways and protein expression [, , , , , ].
  • Chromatin immunoprecipitation (ChIP) assays: ChIP assays have been employed to investigate the recruitment of transcription factors, like NF-κB, to the HIV-1 promoter in response to this compound treatment [].
  • Microraft arrays: This technology has facilitated the imaging, sorting, and molecular analysis of single cells undergoing HIV-1 reactivation in response to this compound and other LRAs [].

Q12: What are some key milestones in this compound research?

A12: Some noteworthy milestones in this compound research include:

  • 1976: Initial isolation and structural characterization of this compound from Pimelea prostrata [, ].
  • 1992: Isolation of this compound from Homalanthus nutans and identification of its potential anti-HIV activity [, ].
  • Early 2000s: Characterization of this compound's mechanism of action as an HIV-1 latency reversing agent, specifically its ability to activate PKC and NF-κB, leading to HIV-1 gene expression [, , ].
  • Ongoing: Development of more potent and synthetically accessible this compound analogs for potential clinical use in HIV-1 eradication strategies [, ].

Q13: What are some examples of cross-disciplinary research and collaboration in the field of this compound research?

A13: this compound research exemplifies the importance of interdisciplinary collaboration, bringing together experts from:

  • Organic Chemistry: Synthesis of this compound and development of novel, more potent analogs [, ].
  • Chemical Biology: Utilizing chemical tools, like this compound and its analogs, to dissect cellular signaling pathways involved in HIV-1 latency and reactivation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.